5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride
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Overview
Description
5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic organic compound It is a derivative of imidazole, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the bromination of 1-methylimidazole followed by carboxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating reagents such as carbonyl diimidazole.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 5-amino-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride and 5-thio-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride.
Oxidation Reactions: Products include 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid and 5-bromo-1-methyl-1H-imidazole-4-aldehyde.
Reduction Reactions: Products include 5-bromo-1-methyl-1H-imidazole-4-methanol.
Scientific Research Applications
5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential as an enzyme inhibitor, particularly in the inhibition of farnesyltransferase.
Medicine: It is explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, as a farnesyltransferase inhibitor, it binds to the enzyme’s active site, preventing the transfer of farnesyl groups to target proteins. This inhibition can disrupt cellular processes such as signal transduction and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative without the bromine and carboxylic acid groups.
5-Bromo-1H-imidazole-4-carboxylic acid: Lacks the methyl group at the nitrogen atom.
1-Methyl-1H-imidazole-4-carboxylic acid: Lacks the bromine atom.
Uniqueness
5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid hydrochloride is unique due to the presence of both the bromine and carboxylic acid groups, which confer specific reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-1-methylimidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2.ClH/c1-8-2-7-3(4(8)6)5(9)10;/h2H,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYZTTXJOVYCCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Br)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.47 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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